molecular formula C10H10O6 B11456108 6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde

6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B11456108
M. Wt: 226.18 g/mol
InChI Key: UFYWQQTXRUSMFV-UHFFFAOYSA-N
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Description

6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C10H10O5 It is a derivative of benzodioxole, characterized by the presence of hydroxy and methoxy groups, as well as an aldehyde functional group

Preparation Methods

The synthesis of 6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of dihydroapiol, a naturally occurring compound found in parsley and dill seeds. The reaction is carried out in the presence of tin(IV) chloride (SnCl4) as a catalyst and dichloromethane (CH2Cl2) as the solvent. The reaction mixture is maintained at low temperatures to ensure the desired product is obtained with high yield .

Chemical Reactions Analysis

6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit the metastasis of cancer cells by interfering with specific signaling pathways and molecular targets involved in cell proliferation and migration .

Comparison with Similar Compounds

6-Hydroxy-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

6-hydroxy-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C10H10O6/c1-13-7-5(3-11)6(12)8(14-2)10-9(7)15-4-16-10/h3,12H,4H2,1-2H3

InChI Key

UFYWQQTXRUSMFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1C=O)O)OC)OCO2

Origin of Product

United States

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